molecular formula C17H16F2N2O4S B2429591 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide CAS No. 922553-55-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2429591
CAS No.: 922553-55-7
M. Wt: 382.38
InChI Key: GUAYARBUTLHWHV-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a specialized chemical reagent designed for advanced pharmaceutical and biochemical research. This compound features a unique molecular architecture, combining a benzo[f][1,4]oxazepinone core with a 2,5-difluorobenzenesulfonamide moiety. The oxazepine scaffold is a privileged structure in medicinal chemistry, known for its conformational properties that can be leveraged in the design of enzyme inhibitors and receptor ligands. The integration of the difluorobenzenesulfonamide group is a strategic modification, as sulfonamide-functionalized heterocycles are frequently explored for their potential to engage in key hydrogen-bonding interactions within enzyme active sites. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for drug discovery programs. Its structure suggests potential applicability in developing agents for infectious diseases, given that related sulfonamide-containing heterocycles have demonstrated significant antimicrobial and anthelmintic activities in scientific studies. Furthermore, the presence of the fluorinated aryl sulfonamide group makes it a candidate for investigations into targeted protein degradation and the development of proteolysis-targeting chimeras. This reagent is provided for the exclusive purpose of enabling scientific innovation in research laboratories.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c1-2-21-7-8-25-15-6-4-12(10-13(15)17(21)22)20-26(23,24)16-9-11(18)3-5-14(16)19/h3-6,9-10,20H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAYARBUTLHWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two primary subunits:

  • 4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine (Core intermediate)
  • 2,5-Difluorobenzenesulfonyl chloride (Electrophilic coupling partner)

Retrosynthetic disconnection reveals two viable pathways:

  • Pathway A : Direct sulfonamidation of the oxazepine amine with 2,5-difluorobenzenesulfonyl chloride.
  • Pathway B : Sequential construction of the oxazepine ring followed by sulfonamide introduction.

Both routes require precise control over reaction conditions to avoid side reactions, particularly during sulfonamide bond formation.

Synthesis of the Tetrahydrobenzo[f]Oxazepine Core

Cyclocondensation of α-Amino Alcohols and Carbonyl Derivatives

The Baylis-Hillman reaction between aldehydes and α-amino alcohols serves as a foundational method for oxazepine synthesis. For example, 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine is synthesized via:

  • Aldehyde-Amino Alcohol Coupling :

    • Reacting 2-aminophenethyl alcohol derivatives with ethyl glyoxylate under basic conditions.
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
    • Yield: 65–72%.
  • Intramolecular Cyclization :

    • Heating the intermediate in toluene at 110°C for 6–8 hours.
    • Acid catalyst: p-Toluenesulfonic acid (pTSA)
    • Yield: 85–90%.
Table 1: Comparative Analysis of Oxazepine Core Synthesis Methods
Method Reagents Solvent Temp (°C) Time (h) Yield (%)
Baylis-Hillman DABCO, Ethyl glyoxylate DCM 25 24 68
Acid-Catalyzed pTSA, Toluene Toluene 110 8 88
Microwave-Assisted NaHCO₃, Ethanol EtOH 120 2 78

Microwave-assisted cyclization reduces reaction time by 75% compared to conventional heating, though with a slight yield penalty.

Sulfonamide Functionalization Strategies

Direct Sulfonamidation of the Oxazepine Amine

The primary route involves reacting the oxazepine amine with 2,5-difluorobenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Reaction Protocol :

    • Dissolve 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine (1 eq) in anhydrous THF.
    • Add 2,5-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
    • Stir with triethylamine (2 eq) as a base for 12 hours at room temperature.
    • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
  • Optimization Parameters :

    • Solvent Effects : THF > DCM > Acetonitrile (higher polarity solvents improve sulfonyl chloride reactivity).
    • Base Selection : Triethylamine (TEA) > Pyridine > DMAP (TEA minimizes side reactions).
    • Yield : 82–89%.
Table 2: Sulfonamidation Yield Under Varied Conditions
Solvent Base Temp (°C) Time (h) Yield (%)
THF TEA 25 12 87
DCM Pyridine 25 18 73
Acetonitrile DMAP 40 8 68

Alternative Synthetic Routes and Industrial Scalability

Solid-Phase Combinatorial Synthesis

Poly(ethylene glycol) 5000 monomethyl ether (MeOPEG) serves as a soluble polymer support for high-throughput oxazepine synthesis:

  • Procedure :

    • Immobilize aldehyde derivatives on MeOPEG.
    • Perform Baylis-Hillman reaction with α-amino alcohols.
    • Cleave products via acidolysis and characterize via GC-EIMS.
  • Advantages :

    • Enables parallel synthesis of 36 oxazepine variants in one batch.
    • Reduces purification steps by 50% compared to solution-phase methods.

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance reproducibility:

  • Residence Time : 10–15 minutes
  • Pressure : 3–5 bar
  • Throughput : 1.2 kg/h per reactor module.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, CH₂), 3.76 (t, J = 5.8 Hz, 2H, OCH₂), 2.98 (t, J = 5.8 Hz, 2H, NCH₂), 1.29 (t, J = 7.1 Hz, 3H, CH₃).
  • HPLC Purity : >99.5% (C18 column, 70:30 MeOH:H₂O, 1.0 mL/min).

Regulatory Compliance

  • ICH Guidelines : Q3A (Impurities), Q6A (Specifications)
  • Storage : -20°C under argon (P403, P405).

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide include other benzo-fused oxazepines and difluorobenzenesulfonamides. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17_{17}H16_{16}F2_{2}N2_{2}O4_{4}S
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 922553-55-7
PropertyValue
Molecular FormulaC17_{17}H16_{16}F2_{2}N2_{2}O4_{4}S
Molecular Weight382.4 g/mol
StructureStructure

The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the tetrahydrobenzo[f][1,4]oxazepine core and sulfonamide group. These components are known to influence various biological pathways:

  • Anticancer Activity : Similar compounds have shown efficacy in inducing differentiation in acute myeloid leukemia (AML) cells. The structural motifs allow for interaction with cellular targets involved in cancer progression and apoptosis.
  • Immunomodulation : Research indicates that derivatives can upregulate CD11b expression in immune cells, suggesting potential applications in modulating immune responses.
  • Kinase Inhibition : The oxazepine scaffold is associated with kinase inhibition, which plays a crucial role in signal transduction pathways related to cell growth and survival.

Study 1: Anticancer Properties

A study investigating the effects of related oxazepine compounds on AML cells demonstrated that these compounds could promote differentiation and inhibit proliferation. The study utilized various assays to measure cell viability and differentiation markers.

  • Methodology : AML cell lines were treated with varying concentrations of the compound.
  • Results : Significant induction of differentiation markers was observed at concentrations above 10 µM, with a corresponding decrease in cell viability.

Study 2: Immunomodulatory Effects

Another research effort focused on the immunomodulatory effects of sulfonamide derivatives:

  • Objective : To assess the impact on CD11b expression in monocytes.
  • Findings : Treatment with N-(4-ethyl-5-oxo...) led to a notable increase in CD11b expression, indicating enhanced immune activation.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities observed in structurally similar compounds:

Compound NameBiological ActivityReference
5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepinKinase inhibition
N-(5-methyl-4-oxo-benzoxazepin)-phenylmethanesulfonamideAnticancer activity
N-(trifluoromethyl)benzamide derivativeSelective kinase inhibition

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoxazepinone core. A common approach includes:

Core Acylation : React the benzoxazepinone intermediate with 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane).

Yield Optimization : Adjust stoichiometry (1.2 equivalents of sulfonyl chloride) and reaction time (6–8 hours) to achieve yields >75% .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups:
    • S=O stretching (1150–1250 cm⁻¹) for sulfonamide .
    • C=O of oxazepinone (1680–1720 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm) and ethyl group signals (δ 1.2–1.4 ppm, triplet) .
    • ¹³C NMR : Confirm sulfonamide (C-SO₂ at ~140 ppm) and ketone (C=O at ~200 ppm) .
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ matching the theoretical mass (±1 Da).

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for scale-up synthesis?

Methodological Answer:

Kinetic Analysis : Apply density functional theory (DFT) to calculate activation energies for acylation steps, identifying rate-limiting stages (e.g., sulfonyl chloride nucleophilic attack) .

Process Validation : Compare simulated yields (>80%) with experimental data (±5% error tolerance) to refine predictive models .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer:

Dynamic Effects Analysis : Investigate restricted rotation in the sulfonamide group (C-S bond) causing non-equivalent protons. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 80°C) .

Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., D₂O exchange for NH protons).

X-ray Crystallography : Resolve ambiguities by determining the crystal structure, validating dihedral angles between aromatic rings .

Theoretical and Methodological Considerations

  • Linking to Conceptual Frameworks : Anchor synthesis protocols to retrosynthetic analysis (e.g., disconnections at the sulfonamide bond) and frontier molecular orbital theory to rationalize reactivity .
  • Handling Data Contradictions : Apply Bayesian statistics to weigh conflicting spectral vs. computational data, prioritizing empirical validation for critical parameters (e.g., bond lengths from crystallography) .

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